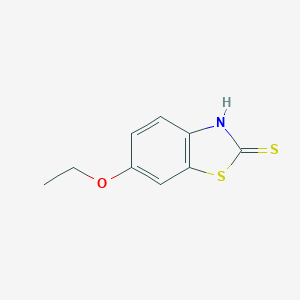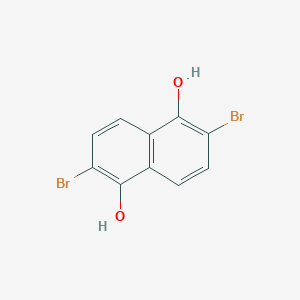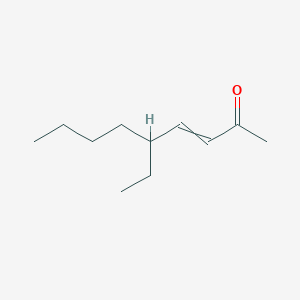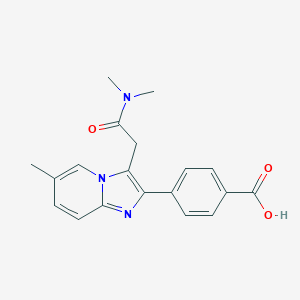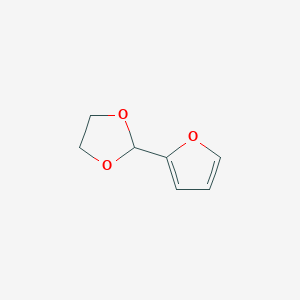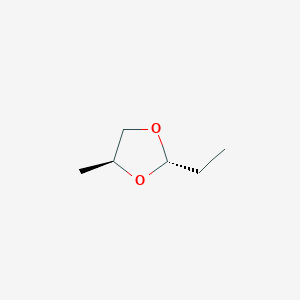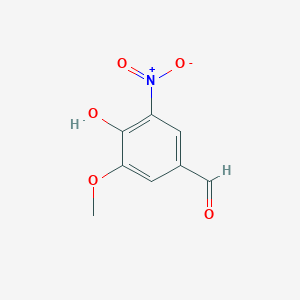
5-Bromo-2-methylpyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Bromo-2-methylpyrimidin-4-OL, is a brominated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. Brominated pyrimidines are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their reactivity and ability to undergo various chemical transformations .
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to a variety of substituted pyrimidine compounds . Another approach involves the Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives to obtain brominated bipyridines and bipyrimidines . Additionally, regioselective displacement reactions with ammonia on bromo-dichloro-methylpyrimidine have been studied, yielding bromo-chloro-methylpyrimidin-4-amine as a main product .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-bromo-4-(het)aryl-pyrimidines was confirmed through X-ray analysis .
Chemical Reactions Analysis
Brominated pyrimidines participate in various chemical reactions. They can undergo palladium-catalyzed C-C coupling reactions to yield aryl-substituted pyrimidines . They also react with secondary amines to afford substituted aminopyrimidines , and with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . Additionally, bromination of pyrimidin-2-ones leads to the formation of 5-bromopyrimidin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines can be studied using various spectroscopic methods. Quantum chemical calculations, including density functional theory (DFT), provide insights into the vibrational spectra, molecular geometry, and electronic properties of these compounds . The hyperpolarizability and natural atomic charges can also be calculated to understand the nonlinear optical properties and electron density distribution . Furthermore, the solubility, melting point, and stability of these compounds can be influenced by the presence of bromine atoms and the specific substituents on the pyrimidine ring.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
5-Bromo-2-methylpyrimidin-4-ol serves as a precursor in the synthesis of a wide range of heterocyclic compounds due to its reactive bromo and hydroxyl groups. For instance, it has been used in the preparation of thiazolo[4,5-d]pyrimidine derivatives through reactions with isothiocyanates, indicating its utility in constructing complex molecular architectures with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Regioselective Reactions
Research also highlights its role in regioselective reactions, demonstrating the selectivity and versatility of this compound in organic synthesis. For example, regioselective displacement reactions with ammonia have been studied, showing the formation of specific substituted pyrimidines, which underscores the chemical's usefulness in targeted synthetic pathways (Doulah et al., 2014).
Coupling Reactions
5-Bromo-2-methylpyrimidin-4-ol is involved in palladium-catalyzed coupling reactions, such as the Suzuki cross-coupling, to produce novel pyridine derivatives. These reactions are essential for creating compounds with potential applications in materials science and pharmacology, demonstrating the compound's role in facilitating complex bond formations (Ahmad et al., 2017).
Antiviral Activities
Derivatives of 5-Bromo-2-methylpyrimidin-4-ol have been explored for their antiviral activities. Specifically, acyclic nucleoside phosphonate analogues have shown inhibition against retroviruses, highlighting the potential therapeutic applications of these compounds in treating viral infections (Hocková et al., 2003).
Synthesis of Pyrimidine-Based Rods
Efficient methods have been developed for the synthesis of 5-brominated and 5,5'-dibrominated pyrimidines, which are valuable for the preparation of metal-complexing molecular rods. This application is particularly relevant in the development of coordination chemistry and the design of metal-organic frameworks (Schwab, Fleischer, & Michl, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-bromo-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZTJGZVILJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541475 |
Source


|
| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylpyrimidin-4-OL | |
CAS RN |
1676-57-9 |
Source


|
| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)


![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
